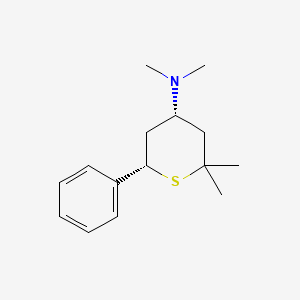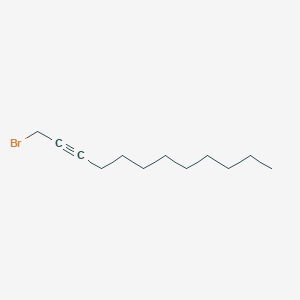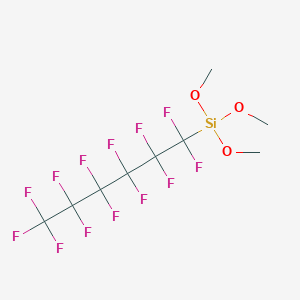![molecular formula C14H11N3 B14418941 3-Methyl-6-phenylpyrido[3,2-c]pyridazine CAS No. 85839-70-9](/img/structure/B14418941.png)
3-Methyl-6-phenylpyrido[3,2-c]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-6-phenylpyrido[3,2-c]pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyridazine ring fused with a pyridine ring, with a methyl group at the 3-position and a phenyl group at the 6-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-phenylpyrido[3,2-c]pyridazine can be achieved through various synthetic routes. One common method involves the condensation of 3-methylpyridazine with phenylhydrazine under acidic conditions, followed by cyclization to form the desired compound. Another approach includes the use of 1,3-dicarbonyl compounds and methyl ketones in the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-6-phenylpyrido[3,2-c]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl and phenyl positions, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding pyridazinone derivatives.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit specific enzymes.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Methyl-6-phenylpyrido[3,2-c]pyridazine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation . Additionally, it may interact with various enzymes and receptors, leading to its diverse pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazinone: A derivative of pyridazine with a keto functionality at the 3-position.
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in the ring.
Pyrimidine: A heterocyclic compound with nitrogen atoms at the 1 and 3 positions.
Uniqueness
3-Methyl-6-phenylpyrido[3,2-c]pyridazine is unique due to its specific substitution pattern and the presence of both a methyl and phenyl group, which contribute to its distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
85839-70-9 |
|---|---|
Molekularformel |
C14H11N3 |
Molekulargewicht |
221.26 g/mol |
IUPAC-Name |
3-methyl-6-phenylpyrido[3,2-c]pyridazine |
InChI |
InChI=1S/C14H11N3/c1-10-9-14-13(17-16-10)8-7-12(15-14)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI-Schlüssel |
HZEFNYDCMRFFEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=CC(=N2)C3=CC=CC=C3)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




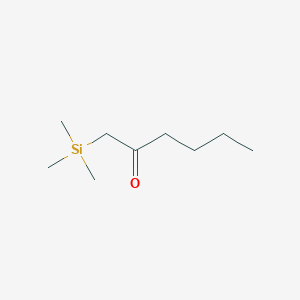

![2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]tetradecanoyl chloride](/img/structure/B14418885.png)
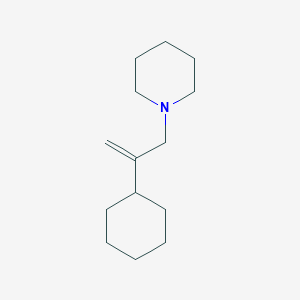
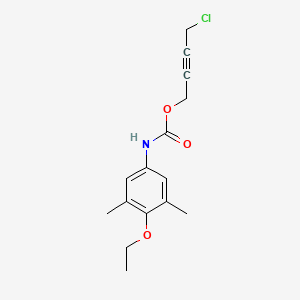
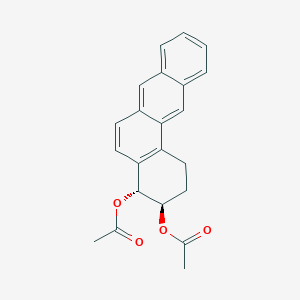
![3-Chloro-4-[2-methyl-4-(propan-2-yl)phenoxy]aniline](/img/structure/B14418904.png)
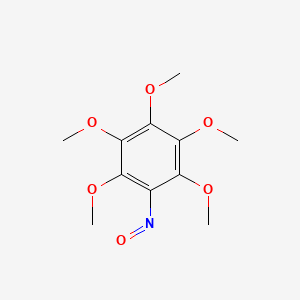
![Diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate](/img/structure/B14418911.png)
